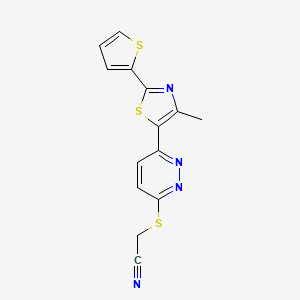

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles.

- The compound’s aromaticity arises from the delocalization of π-electrons around the sulfur atom, satisfying Hückel’s rule.

- Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

- Interestingly, the thiazole ring is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetonitrile: is a complex organic compound with a fascinating structure.

Preparation Methods

- One synthetic route involves reacting aminonitrile with salts or esters of dithioacids (such as carbon oxysulfide, carbon disulfide, or isothiocyanates) to yield 5-aminothiazole derivatives .

- Industrial production methods may vary, but these synthetic routes provide a starting point.

Chemical Reactions Analysis

- Common reagents and conditions depend on the specific reaction type and desired products.

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetonitrile: can undergo various reactions:

Scientific Research Applications

- This compound has diverse applications:

Antitumor and cytotoxic activity: Some derivatives exhibit potent effects against cancer cells.

Antimicrobial properties: Sulfathiazole, a related compound, is an antimicrobial drug.

Antifungal activity: Abafungin is another example.

Antiretroviral properties: Ritonavir, containing a thiazole moiety, is used in HIV treatment.

Mechanism of Action

- The exact mechanism depends on the specific derivative and its targets.

- Molecular pathways may involve interactions with cellular receptors, enzymes, or metabolic processes.

Comparison with Similar Compounds

- Similar compounds include other thiazoles, such as 4-bromophenyl-imidazo[2,1-b]thiazol-3-yl derivatives .

- Highlighting its uniqueness requires further exploration and comparison with structurally related molecules.

Properties

Molecular Formula |

C14H10N4S3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetonitrile |

InChI |

InChI=1S/C14H10N4S3/c1-9-13(21-14(16-9)11-3-2-7-19-11)10-4-5-12(18-17-10)20-8-6-15/h2-5,7H,8H2,1H3 |

InChI Key |

SKRXQUPQCXDCCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11242203.png)

![6-chloro-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242218.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11242233.png)

![2-methoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11242240.png)

![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242247.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11242272.png)

![N-(3,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242280.png)

![N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11242282.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242287.png)

![2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11242294.png)